molecular formula C18H20BrN3O3 B11304721 ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

Cat. No.: B11304721
M. Wt: 406.3 g/mol
InChI Key: SASYQQHGWYFKIA-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate typically involves the reaction of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazole ring with a piperidine carboxylate moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H20BrN3O3/c1-2-25-18(24)13-4-3-9-22(11-13)17(23)16-10-15(20-21-16)12-5-7-14(19)8-6-12/h5-8,10,13H,2-4,9,11H2,1H3,(H,20,21)

InChI Key

SASYQQHGWYFKIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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